![molecular formula C25H23N3O2 B4059755 7-{[3-(allyloxy)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4059755.png)
7-{[3-(allyloxy)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
Übersicht
Beschreibung
7-{[3-(allyloxy)phenyl][(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is a useful research compound. Its molecular formula is C25H23N3O2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.17902698 g/mol and the complexity rating of the compound is 545. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Novel Schiff Bases and Fluorescent Properties
A study by Trávníček, Buchtík, and Němec (2014) explored a series of Schiff bases derived from quinolinone, focusing on their synthesis, structure, and fluorescent properties. Although the specific compound of interest was not directly mentioned, the research on quinolinone derivatives, including those with allyloxy groups and potential for fluorescence, provides a foundation for understanding how such compounds could be utilized in scientific research for their unique properties. The study found that certain derivatives displayed strong fluorescent intensity, hinting at the potential applications in bioimaging or as fluorescent markers [Trávníček, Buchtík, & Němec, 2014].
Quinolone Antibacterial Agents
Research by Hagen et al. (1990) on quinolone antibacterial agents, including synthesis and biological activity evaluation, underlines the potential of quinolinol derivatives in developing new antibacterial compounds. The study showcases the design and synthesis of quinolone derivatives, some with exceptional potency against Gram-positive organisms, which suggests the broader potential of quinolinol compounds in antimicrobial research [Hagen et al., 1990].
Inhibiting MDM2-p53 Interaction
Lu et al. (2006) discovered a quinolinol derivative that acts as a novel inhibitor of the MDM2-p53 interaction, an essential target in cancer therapy. This compound was found to bind to MDM2 with high affinity and activate p53 in cancer cells, highlighting the potential use of such molecules in developing cancer therapeutic agents. This research indicates the versatility of quinolinol derivatives in drug discovery, especially for targeted cancer therapies [Lu et al., 2006].
Tautomerism of Heterocycles
Takahashi et al. (1976) studied the tautomerism of 2-anilinopyridine and related heterocycles, which is relevant for understanding the chemical behavior and stability of complex organic molecules, including quinolinol derivatives. Insights into tautomerism can inform the design and synthesis of new compounds with desired properties and stability, essential for pharmaceutical and material science applications [Takahashi et al., 1976].
Synthesis and Cytotoxic Activity
Soural et al. (2006) focused on the synthesis and cytotoxic activity of substituted 2-phenyl-3-hydroxy-4(1H)-quinolinones, which are structurally related to the compound of interest. The research demonstrates the potential of quinolinone derivatives in medicinal chemistry, especially in developing compounds with cytotoxic activity against cancer cell lines. The ability to synthesize and evaluate such compounds for cytotoxicity is crucial for advancing cancer research and therapy [Soural et al., 2006].
Eigenschaften
IUPAC Name |
7-[[(4-methylpyridin-2-yl)amino]-(3-prop-2-enoxyphenyl)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-3-14-30-20-8-4-6-19(16-20)23(28-22-15-17(2)11-13-26-22)21-10-9-18-7-5-12-27-24(18)25(21)29/h3-13,15-16,23,29H,1,14H2,2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPTWPMNDLTACF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC(=CC=C2)OCC=C)C3=C(C4=C(C=CC=N4)C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-bromo-2-(di-1H-indol-3-ylmethyl)phenoxy]acetic acid](/img/structure/B4059678.png)
![1-cyclohexyl-4-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B4059703.png)
![diphenylmethyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4059708.png)
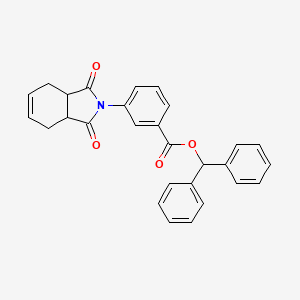
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl acetate](/img/structure/B4059715.png)
![N-cyclohexyl-N'-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]urea](/img/structure/B4059716.png)
![(3-endo)-8-(6-methoxypyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4059724.png)
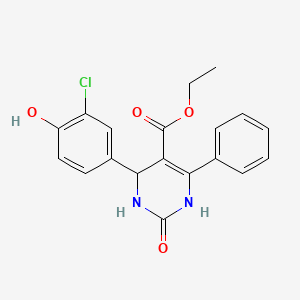
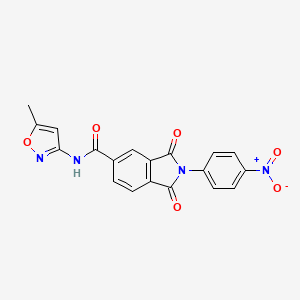
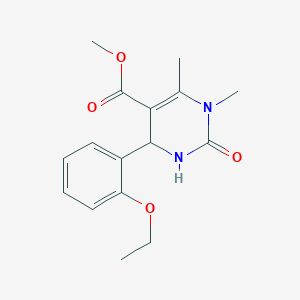
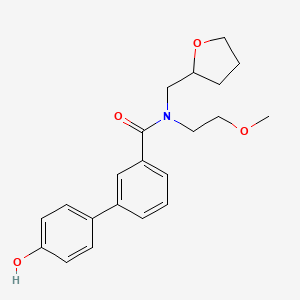

![2-(ethylthio)-4-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4059782.png)
![4-[4-(allyloxy)-3-methoxybenzylidene]-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one](/img/structure/B4059785.png)
